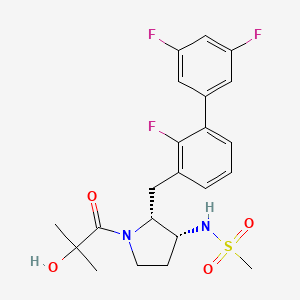

Ctsl/B-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

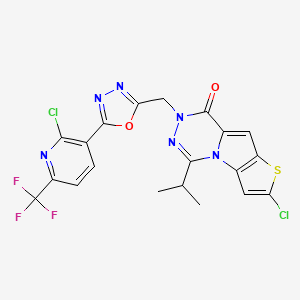

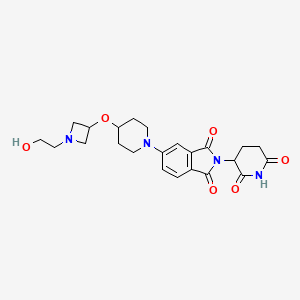

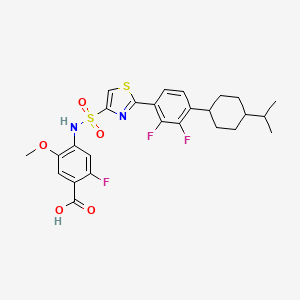

Ctsl/B-IN-1 es un inhibidor biespecífico que se dirige a las proteínas de escisión de espigas virales del huésped catepsina L y catepsina B, así como a la serina proteasa transmembrana 2. Este compuesto ha mostrado un potencial significativo en el bloqueo de las vías de entrada del SARS-CoV-2, lo que lo convierte en un candidato prometedor para la investigación antiviral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ctsl/B-IN-1 implica el uso de compuestos peptidomiméticos de α-cetoamida. Las estructuras cristalinas de la catepsina L humana y la catepsina B en complejo con estos compuestos revelan una unión covalente, que es crucial para su actividad inhibitoria .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para this compound no se detallan, el enfoque general implica la síntesis a gran escala de compuestos peptidomiméticos, seguida de purificación y cristalización para garantizar una alta pureza y eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones

Ctsl/B-IN-1 principalmente experimenta reacciones de inhibición donde se une covalentemente a los sitios activos de la catepsina L y la catepsina B. Esta unión evita la escisión de las proteínas de espiga viral, bloqueando así la entrada del virus a las células huésped .

Reactivos y condiciones comunes

La síntesis de this compound implica el uso de compuestos de α-cetoamida, que son conocidos por su capacidad para formar enlaces covalentes con las proteasas de cisteína. Las condiciones de reacción típicamente incluyen temperatura y pH controlados para garantizar una unión e inhibición óptimas .

Productos principales formados

El producto principal formado a partir de la reacción de this compound con la catepsina L y la catepsina B es un complejo inhibidor-proteasa estable, que bloquea eficazmente la actividad proteolítica de estas enzimas .

Aplicaciones Científicas De Investigación

Ctsl/B-IN-1 ha sido ampliamente estudiado por su potencial en la investigación antiviral, particularmente en el contexto del SARS-CoV-2. Ha demostrado eficacia en el bloqueo de las vías de entrada viral, lo que lo convierte en una herramienta valiosa en el desarrollo de terapias antivirales de amplio espectro . Además, sus efectos inhibitorios sobre la catepsina L y la catepsina B lo convierten en un candidato potencial para la investigación en cáncer y otras enfermedades donde estas proteasas desempeñan un papel crítico .

Mecanismo De Acción

Ctsl/B-IN-1 ejerce sus efectos uniéndose covalentemente a los sitios activos de la catepsina L y la catepsina B. Esta unión evita la escisión de las proteínas de espiga viral, bloqueando así la entrada del virus a las células huésped. Los objetivos moleculares de this compound incluyen los residuos de cisteína en los sitios activos de estas proteasas, que son cruciales para su actividad enzimática .

Comparación Con Compuestos Similares

Compuestos similares

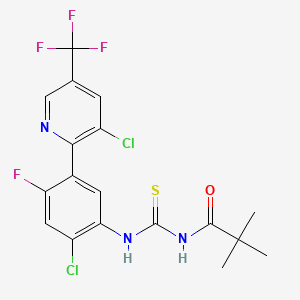

14a y 14b: Estos son compuestos peptidomiméticos de α-cetoamida que también se dirigen a la catepsina L y la calpaína-1.

Singularidad

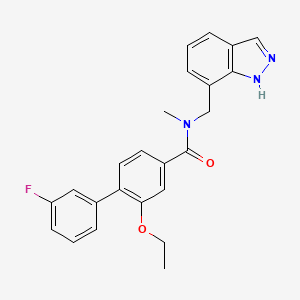

Ctsl/B-IN-1 es único en su doble inhibición de la catepsina L y la catepsina B, así como de la serina proteasa transmembrana 2. Esta inhibición biespecífica proporciona un efecto antiviral sinérgico, lo que lo convierte en un candidato potente para la terapia antiviral de amplio espectro .

Propiedades

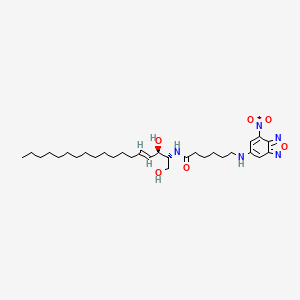

Fórmula molecular |

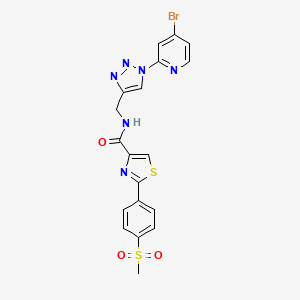

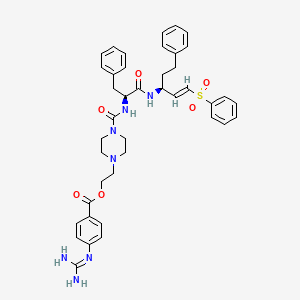

C41H47N7O6S |

|---|---|

Peso molecular |

765.9 g/mol |

Nombre IUPAC |

2-[4-[[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperazin-1-yl]ethyl 4-(diaminomethylideneamino)benzoate |

InChI |

InChI=1S/C41H47N7O6S/c42-40(43)45-34-20-17-33(18-21-34)39(50)54-28-27-47-23-25-48(26-24-47)41(51)46-37(30-32-12-6-2-7-13-32)38(49)44-35(19-16-31-10-4-1-5-11-31)22-29-55(52,53)36-14-8-3-9-15-36/h1-15,17-18,20-22,29,35,37H,16,19,23-28,30H2,(H,44,49)(H,46,51)(H4,42,43,45)/b29-22+/t35-,37-/m0/s1 |

Clave InChI |

VUKDOSJSMSLHFQ-WFAVMJPPSA-N |

SMILES isomérico |

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC4=CC=CC=C4)/C=C/S(=O)(=O)C5=CC=CC=C5 |

SMILES canónico |

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC4=CC=CC=C4)C=CS(=O)(=O)C5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)